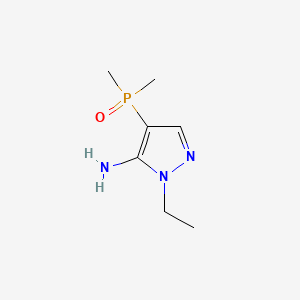
4-(dimethylphosphoryl)-1-ethyl-1H-pyrazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(dimethylphosphoryl)-1-ethyl-1H-pyrazol-5-amine is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a dimethylphosphoryl group at position 4, an ethyl group at position 1, and an amino group at position 5.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylphosphoryl)-1-ethyl-1H-pyrazol-5-amine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1-ethyl-3,5-dimethyl-1H-pyrazole with dimethylphosphoryl chloride in the presence of a base such as triethylamine can yield the desired compound. The reaction is typically carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in a pure form.
Análisis De Reacciones Químicas
Types of Reactions
4-(dimethylphosphoryl)-1-ethyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group at position 5 can participate in substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.
Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions may require catalysts or specific conditions to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted pyrazole derivatives.
Aplicaciones Científicas De Investigación
4-(dimethylphosphoryl)-1-ethyl-1H-pyrazol-5-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-(dimethylphosphoryl)-1-ethyl-1H-pyrazol-5-amine involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
4-(dimethylphosphoryl)-1-methyl-1H-pyrazol-5-amine: Similar structure but with a methyl group instead of an ethyl group.
4-(dimethylphosphoryl)-1-ethyl-1H-pyrazol-3-amine: Similar structure but with the amino group at position 3 instead of position 5.
4-(dimethylphosphoryl)-1-ethyl-1H-pyrazol-5-ol: Similar structure but with a hydroxyl group instead of an amino group.
Uniqueness
4-(dimethylphosphoryl)-1-ethyl-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dimethylphosphoryl group at position 4 and the ethyl group at position 1 differentiates it from other pyrazole derivatives, potentially leading to unique reactivity and applications.
Propiedades
Fórmula molecular |
C7H14N3OP |
|---|---|
Peso molecular |
187.18 g/mol |
Nombre IUPAC |
4-dimethylphosphoryl-2-ethylpyrazol-3-amine |
InChI |
InChI=1S/C7H14N3OP/c1-4-10-7(8)6(5-9-10)12(2,3)11/h5H,4,8H2,1-3H3 |
Clave InChI |
VABKGEBTDFRNOD-UHFFFAOYSA-N |
SMILES canónico |
CCN1C(=C(C=N1)P(=O)(C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


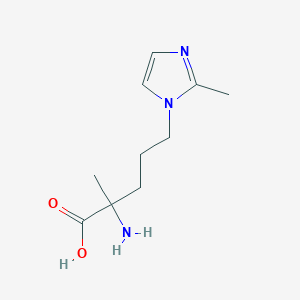
![Methyl 2-amino-4-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)butanoate](/img/structure/B13627307.png)
![methyl5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylatedihydrochloride](/img/structure/B13627309.png)
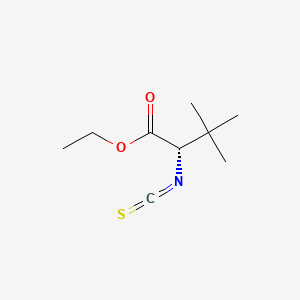
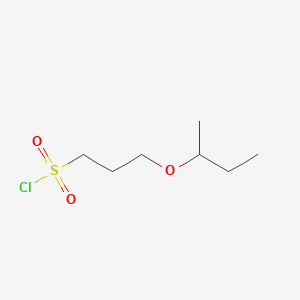

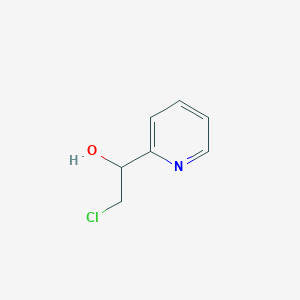
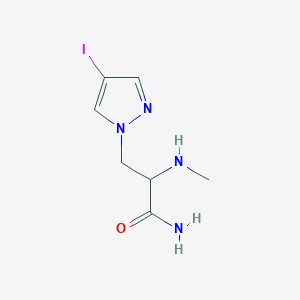
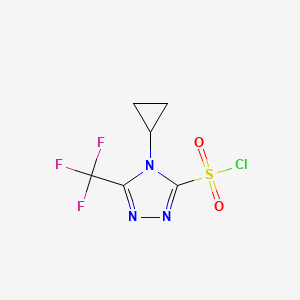
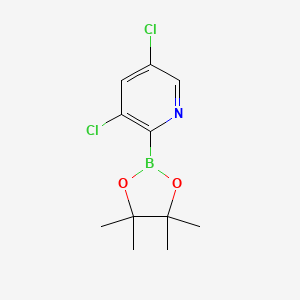

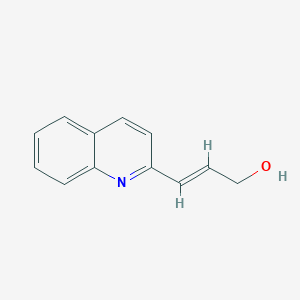
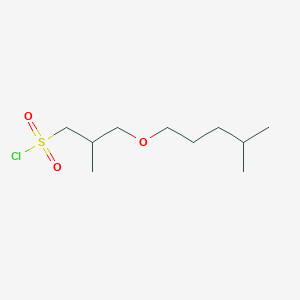
![5-Methyl-1-azabicyclo[2.2.1]heptan-3-onehydrochloride](/img/structure/B13627384.png)
